Cas no 2770500-46-2 (benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate)

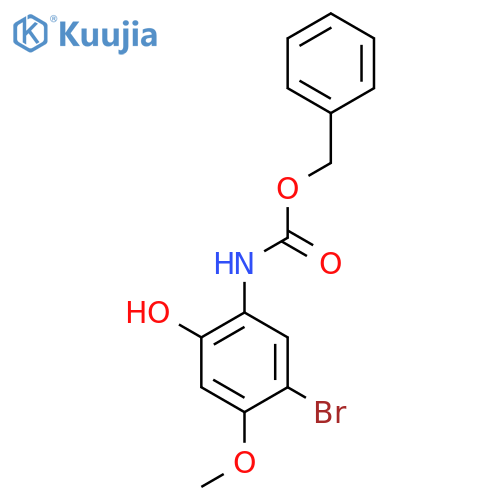

2770500-46-2 structure

商品名:benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate

- EN300-37397215

- 2770500-46-2

-

- インチ: 1S/C15H14BrNO4/c1-20-14-8-13(18)12(7-11(14)16)17-15(19)21-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3,(H,17,19)

- InChIKey: PFABZTGRWHHSNF-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=C(C=1)NC(=O)OCC1C=CC=CC=1)O)OC

計算された属性

- せいみつぶんしりょう: 351.01062g/mol

- どういたいしつりょう: 351.01062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 67.8Ų

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37397215-0.05g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 0.05g |

$1115.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-5.0g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 5.0g |

$3852.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-0.25g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 0.25g |

$1222.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-10.0g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 10.0g |

$5712.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-0.1g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 0.1g |

$1169.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-1.0g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 1.0g |

$1329.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-2.5g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 2.5g |

$2605.0 | 2023-07-06 | ||

| Enamine | EN300-37397215-0.5g |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate |

2770500-46-2 | 0.5g |

$1275.0 | 2023-07-06 |

benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2770500-46-2 (benzyl N-(5-bromo-2-hydroxy-4-methoxyphenyl)carbamate) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 307-59-5(perfluorododecane)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量